3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid
Description
2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties .
Properties
CAS No. |
107166-05-2 |
|---|---|
Molecular Formula |
C5H3N3O2S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
2H-thieno[2,3-d]triazole-5-carboxylic acid |
InChI |
InChI=1S/C5H3N3O2S/c9-5(10)3-1-2-4(11-3)7-8-6-2/h1H,(H,9,10)(H,6,7,8) |
InChI Key |
SFLIZGMYHSNKFL-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=NNN=C21)C(=O)O |
Canonical SMILES |
C1=C(SC2=NNN=C21)C(=O)O |
Synonyms |
1H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylic acid (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thieno derivatives with azides, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of catalysts such as copper salts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 1,2,3-triazoles . These methods often employ heterogeneous catalysts to ensure high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfone moieties.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole: Similar in structure but contains a thiazole ring instead of a thieno ring.
1H-1,2,3-Triazole: A simpler triazole compound without the fused thieno ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A derivative with different substituents that affect its chemical and biological properties.
Uniqueness: 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science .
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